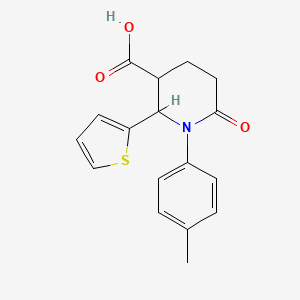

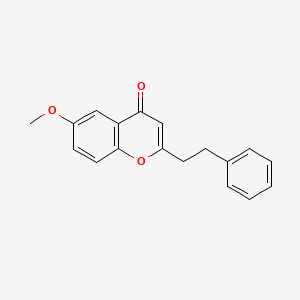

1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid

Descripción general

Descripción

The compound “1-(4-Methylphenyl)-6-oxo-2-thien-2-ylpiperidine-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . It also has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, commonly found in various biologically active compounds . The presence of a carboxylic acid group could make this compound acidic and polar.

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The presence of a carboxylic acid group could make it reactive with bases and active metals . The thiophene ring might undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a carboxylic acid group could make it polar and potentially soluble in water . The aromatic rings might contribute to its stability .

Aplicaciones Científicas De Investigación

Bio-based Product Development

Carboxylic acids are pivotal in the shift towards bio-based plastics and other products, with research focusing on their extraction from aqueous streams through liquid-liquid extraction (LLX). Innovations in solvent development, such as the use of ionic liquids and improvements in traditional amine-based systems, are crucial for enhancing the economic feasibility of these processes. This is particularly important for recovering carboxylic acids from diluted streams, where traditional solvents like trioctylamine (TOA) become less efficient (Sprakel & Schuur, 2019).

Biocatalyst Engineering

The role of carboxylic acids as both a product and an inhibitor in fermentative production processes has been extensively studied. For example, engineered microbes such as Escherichia coli and Saccharomyces cerevisiae can produce valuable carboxylic acids, although these acids can inhibit microbial growth at certain concentrations. Understanding the mechanisms of inhibition can aid in developing more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Chemical Synthesis and Drug Development

Carboxylic acids and their derivatives are central to the synthesis of various biologically active compounds, including anticancer agents. The structural diversity of carboxylic acid derivatives allows for the exploration of a wide range of biological activities, potentially leading to the development of new therapeutic agents. For instance, cinnamic acid derivatives have been studied for their anticancer potential, highlighting the importance of structural variations in determining biological activity (De, Baltas, & Bedos-Belval, 2011).

Furthermore, novel carboxylic acid bioisosteres are being developed to overcome challenges related to drug toxicity, metabolic stability, and membrane permeability. These bioisosteres aim to maintain or improve the pharmacological profile of carboxylic acid-containing drugs, demonstrating the ongoing innovation in drug design (Horgan & O’ Sullivan, 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to target mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as inflammation and cell differentiation .

Mode of Action

Compounds with similar structures have been shown to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of Mitogen-activated protein kinase 14 can lead to reduced inflammation and altered cell differentiation .

Biochemical Pathways

This pathway is involved in various cellular functions, including cell growth, differentiation, and response to external stress .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, impacting their bioavailability .

Result of Action

Based on the potential target, it can be inferred that the compound could potentially alter cellular processes such as inflammation and cell differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-11-4-6-12(7-5-11)18-15(19)9-8-13(17(20)21)16(18)14-3-2-10-22-14/h2-7,10,13,16H,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQDHOPFZJKODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165360 | |

| Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

855715-10-5 | |

| Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855715-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-6-oxo-2-(2-thienyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)

![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)

![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one](/img/structure/B3340680.png)

![8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3340711.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)

![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)